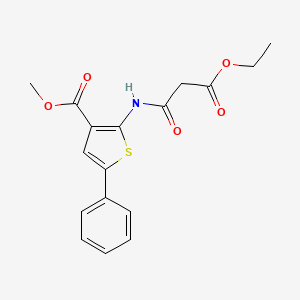
Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate typically involves a multi-step process. One common method includes the reaction of methyl 2-(3-ethoxy-3-oxopropanamido)benzoate with α-substituted cinnamonitriles in refluxing ethanol in the presence of a catalytic amount of piperidine. This reaction leads to the formation of pyridone derivatives via intramolecular cyclization of the Michael adduct .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological molecules.
Medicine: The compound’s structural features suggest potential pharmacological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of functional groups like the ethoxy and carboxylate ester groups may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with various substituents, such as:
- Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate
- Ethyl 2-(3-ethoxy-3-oxopropanamido)benzoate
Uniqueness
Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenyl group, in particular, may enhance its interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17NO5S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H17NO5S/c1-3-23-15(20)10-14(19)18-16-12(17(21)22-2)9-13(24-16)11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3,(H,18,19) |
InChI Key |
YULQVDZNFUNKIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


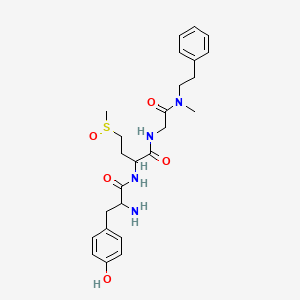

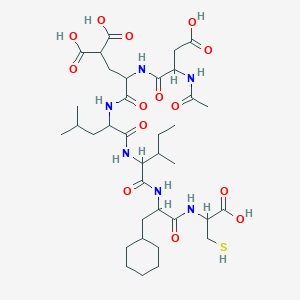


![7-Iodothieno[3,2-b]pyridine](/img/structure/B12070129.png)
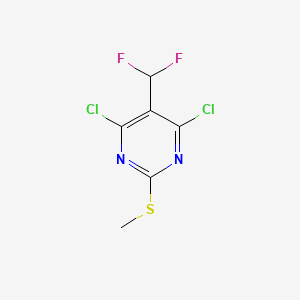


![{3-[(Oxan-4-yl)methoxy]phenyl}methanol](/img/structure/B12070153.png)
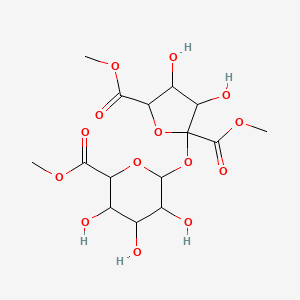


![2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12070166.png)
